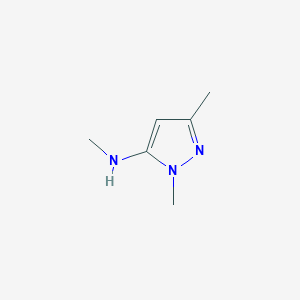
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- is an organic compound belonging to the isoquinoline family of compounds. It is a heterocyclic aromatic compound, which is found in several pharmaceutical drugs and plant-derived natural products. It is known for its pharmacological properties, such as its anticonvulsant, analgesic, and anti-inflammatory effects. Isoquinoline is also used as a reagent in organic synthesis, and in the production of dyes and pigments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- involves the reduction of commercially available 1,2,3,4-tetrahydroisoquinoline followed by alkylation with 4-piperidinemethanol. The reduction can be carried out using a variety of reducing agents, such as sodium borohydride or lithium aluminum hydride, while the alkylation can be performed using alkyl halides or tosylates.
Starting Materials
1,2,3,4-tetrahydroisoquinoline, 4-piperidinemethanol, Reducing agent (e.g. sodium borohydride or lithium aluminum hydride), Alkyl halide or tosylate (for alkylation)
Reaction
1. Reduction of 1,2,3,4-tetrahydroisoquinoline using a reducing agent to obtain 1,2,3,4-tetrahydroisoquinoline., 2. Alkylation of 1,2,3,4-tetrahydroisoquinoline with 4-piperidinemethanol using an alkyl halide or tosylate to obtain Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)-.
Wissenschaftliche Forschungsanwendungen
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- has been studied extensively in scientific research. It has been used as a model compound to study the structure and reactivity of heterocyclic aromatic compounds. It has also been used in the synthesis of natural products, such as alkaloids and terpenoids. Additionally, it has been studied for its potential therapeutic applications, such as its anticonvulsant, analgesic, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- is not fully understood. However, it is believed to act by binding to certain receptors in the brain, such as the GABAA receptor. This binding is thought to modulate the activity of neurotransmitters, such as GABA and glutamate, which are involved in the regulation of pain and seizure activity.
Biochemische Und Physiologische Effekte
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- has been studied for its biochemical and physiological effects. It has been found to have anticonvulsant, analgesic, and anti-inflammatory effects. Additionally, it has been found to have neuroprotective and antioxidant effects. It has also been found to have some anti-cancer effects, although further research is needed to determine its exact mechanism of action.
Vorteile Und Einschränkungen Für Laborexperimente
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- has several advantages and limitations when used in laboratory experiments. One of the main advantages is its availability, as it can be easily synthesized in the laboratory. Additionally, it is relatively stable, which makes it suitable for use in long-term experiments. However, it is also relatively insoluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential applications of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- are vast and there are many future directions that can be explored. One potential direction is to further study its biochemical and physiological effects. Additionally, further research can be done to explore its potential therapeutic applications, such as its anticonvulsant, analgesic, and anti-inflammatory effects. Additionally, further research can be done to explore its potential applications in the synthesis of natural products, such as alkaloids and terpenoids. Finally, further research can be done to explore its potential applications in the production of dyes and pigments.
Eigenschaften
IUPAC Name |
2-(piperidin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-4-15-12-17(10-7-14(15)3-1)11-13-5-8-16-9-6-13/h1-4,13,16H,5-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFTZAHBWSLXTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426096 |
Source


|
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- | |
CAS RN |
120848-56-8 |
Source


|
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl furo[2,3-c]pyridine-2-carboxylate](/img/structure/B176834.png)


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B176838.png)







![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)

